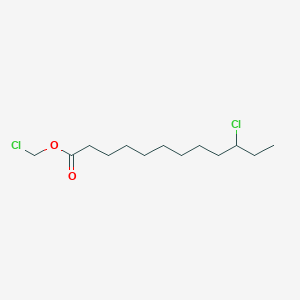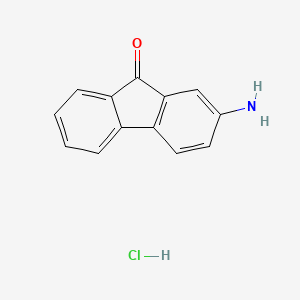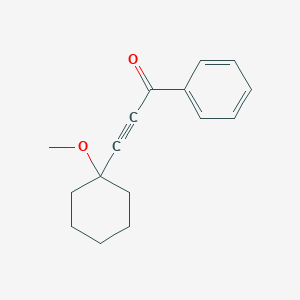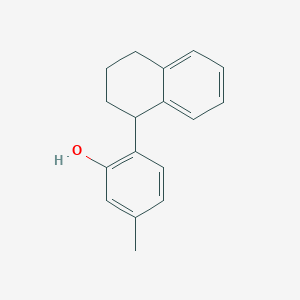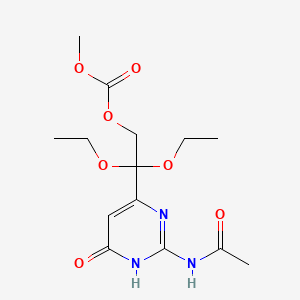
(2-(2-Acetamido-4-oxo-1H-pyrimidin-6-yl)-2,2-diethoxyethyl) methyl carbonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-(2-Acetamido-4-oxo-1H-pyrimidin-6-yl)-2,2-diethoxyethyl) methyl carbonate is a complex organic compound with a unique structure that includes a pyrimidine ring, an acetamido group, and a diethoxyethyl moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2-(2-Acetamido-4-oxo-1H-pyrimidin-6-yl)-2,2-diethoxyethyl) methyl carbonate typically involves multiple steps The starting materials often include pyrimidine derivatives, which undergo acylation and subsequent reactions to introduce the acetamido and diethoxyethyl groups
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for yield and purity, often involving the use of catalysts and specific solvents to facilitate the reactions. The process may also include purification steps such as recrystallization or chromatography to obtain the final product in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
(2-(2-Acetamido-4-oxo-1H-pyrimidin-6-yl)-2,2-diethoxyethyl) methyl carbonate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert certain functional groups within the molecule to their reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, reduction may produce alcohols or amines, and substitution reactions can introduce new functional groups into the molecule.
Wissenschaftliche Forschungsanwendungen
(2-(2-Acetamido-4-oxo-1H-pyrimidin-6-yl)-2,2-diethoxyethyl) methyl carbonate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound may be used in studies involving enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (2-(2-Acetamido-4-oxo-1H-pyrimidin-6-yl)-2-oxoethyl) methyl carbonate
- (2-(2-Acetamido-4-oxo-1H-pyrimidin-6-yl)-2-oxoethyl) acetate
- (2-(2-Acetamido-4-oxo-1H-pyrimidin-6-yl)-2-oxo-1-phenylsulfanylethyl) acetate
Uniqueness
Compared to similar compounds, (2-(2-Acetamido-4-oxo-1H-pyrimidin-6-yl)-2,2-diethoxyethyl) methyl carbonate stands out due to its unique diethoxyethyl moiety. This structural feature may confer specific properties, such as enhanced solubility or reactivity, making it particularly valuable in certain applications.
Eigenschaften
| 86944-36-7 | |
Molekularformel |
C14H21N3O7 |
Molekulargewicht |
343.33 g/mol |
IUPAC-Name |
[2-(2-acetamido-6-oxo-1H-pyrimidin-4-yl)-2,2-diethoxyethyl] methyl carbonate |
InChI |
InChI=1S/C14H21N3O7/c1-5-23-14(24-6-2,8-22-13(20)21-4)10-7-11(19)17-12(16-10)15-9(3)18/h7H,5-6,8H2,1-4H3,(H2,15,16,17,18,19) |
InChI-Schlüssel |
VLMNKUNRTUPICO-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(COC(=O)OC)(C1=CC(=O)NC(=N1)NC(=O)C)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


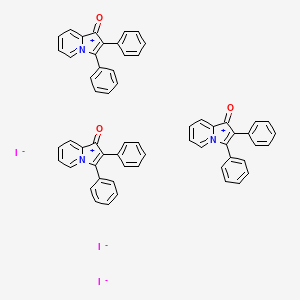
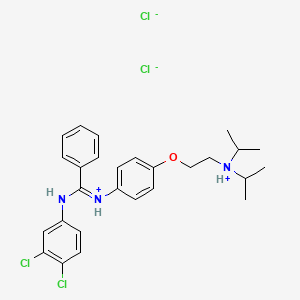
![N-(2-{2-[2-(2-Chloroethoxy)ethoxy]ethoxy}ethyl)dodecan-1-amine](/img/no-structure.png)
![5,7,8,9-tetrazatricyclo[5.3.0.02,5]deca-1,3,9-triene](/img/structure/B14419467.png)
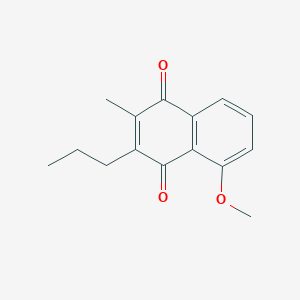
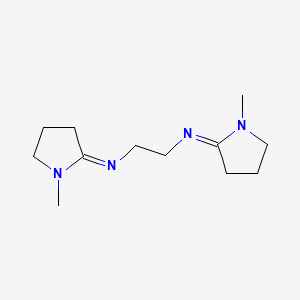
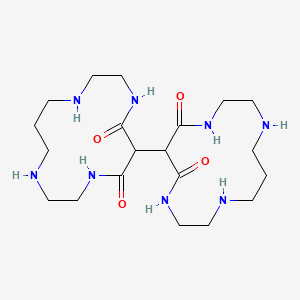

![2-[(2-Methylphenyl)sulfanyl]pyridine](/img/structure/B14419518.png)
